n-(methoxycarbonyl)-l-tert-leucine
Overview
Description
n-(methoxycarbonyl)-l-tert-leucine is a chiral amino acid derivative with a methoxycarbonyl group attached to the amino group
Mechanism of Action
Target of Action
Methoxycarbonyl-L-tert-leucine, also known as (S)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic acid or n-(methoxycarbonyl)-l-tert-leucine, is primarily used in the field of peptide synthesis . Its primary targets are the carboxyl group of an amino acid and the Na-amino group, which it activates and protects respectively during the formation of the peptide bond .
Mode of Action
The compound acts as a base-labile protecting group in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), resulting in the formation of the Fmoc group . This group is then rapidly removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in non-ribosomal peptide biosynthesis, a complex cascade of enzymatic reactions that produce highly diverse natural products . The modification of non-ribosomal peptide synthetase (NRPS)-bound amino acids by the compound introduces significant structural diversity into these peptides .
Result of Action
The result of the compound’s action is the efficient synthesis of peptides, including ones of significant size and complexity . This is particularly valuable for research in the post-genomic world, where the ability to rapidly and efficiently synthesize peptides is of great importance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(methoxycarbonyl)-l-tert-leucine can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-step process starting from an aldehyde, ammonia, and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the amino acid . Another method involves the use of dimethyl carbonate and an acid system to modify amino acids .
Industrial Production Methods
Industrial production of this compound often involves the use of electrosynthesis, which is a greener and more sustainable method. This process involves the electrochemical reaction of the starting materials to form the desired product .
Chemical Reactions Analysis
Types of Reactions
n-(methoxycarbonyl)-l-tert-leucine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
n-(methoxycarbonyl)-l-tert-leucine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: These compounds are used in peptide synthesis and have similar protective groups.
α-Aminonitriles: These are intermediates in the synthesis of amino acids and share similar synthetic routes.
Uniqueness
n-(methoxycarbonyl)-l-tert-leucine is unique due to its specific chiral configuration and the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in asymmetric synthesis and other specialized applications.
Properties
IUPAC Name |
(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPRXAIYBULIEI-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460466 | |
Record name | N-(Methoxycarbonyl)-3-methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162537-11-3 | |
Record name | N-(Methoxycarbonyl)-3-methyl-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162537-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Methoxycarbonyl)-L-tert-leucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162537113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Methoxycarbonyl)-3-methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Valine, N-(methoxycarbonyl)-3-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(METHOXYCARBONYL)-L-TERT-LEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L7G8ZHR2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the diastereoselective reduction in the synthesis of Atazanavir using N-(Methoxycarbonyl)-L-tert-leucine?
A: The synthesis of Atazanavir relies heavily on achieving high diastereoselectivity during a key reduction step. [] Specifically, the reduction of a ketomethylene aza-dipeptide isostere to its corresponding alcohol must favor the desired syn-1,2-amino alcohol configuration. this compound plays a vital role in this by acting as a bulky and chiral nitrogen protecting group. This steric influence directs the reduction through Felkin−Anh control, leading to the desired stereochemical outcome. [] This approach ensures the correct stereochemistry of the final drug molecule, which is critical for its biological activity.
Q2: How does the use of this compound contribute to the efficiency of Atazanavir synthesis?
A2: The synthetic route employing this compound offers several efficiency advantages:
- Late-stage hydroxyl introduction: The S-hydroxyl group is introduced in the final step, simplifying the synthesis of preceding intermediates. []
- Early acylation: Both the benzyl hydrazine and chloromethyl ketone components are acylated with this compound early in the synthesis. [] This strategy enhances the efficiency of the subsequent SN2 reaction, leading to a higher yield of the crucial amino ketone intermediate.
- Easy Purification: The bulky nature of this compound aids in the purification of intermediates and the final product. []
Q3: Are there alternative methods for preparing this compound itself?
A: Yes, research highlights a method for preparing this compound through the resolution of 2-methoxy-acylamino-3,3-dimethylbutyric acid. [] This method leverages the formation of diastereoisomeric amine salts with a resolving agent. These salts can be separated, and the desired this compound is then regenerated through acid dissociation. This approach presents a cost-effective and scalable option for industrial production, ensuring high purity of this important building block. []
Q4: Beyond its role in Atazanavir synthesis, are there other applications for this compound?
A4: While the provided research focuses on its role in Atazanavir synthesis, this compound's utility likely extends to other areas:
Q5: What are the implications of using N,N-diisopropylcarbodiimide or N,N-dicyclohexylcarbodiimide in the final coupling step of Atazanavir synthesis?
A: The research highlights the use of N,N-diisopropylcarbodiimide or N,N-dicyclohexylcarbodiimide as coupling agents in the final step of Atazanavir synthesis, where this compound is coupled to a di-amino intermediate. [] Notably, this condensation reaction is conducted without 1-hydroxy-benzotriazole, a commonly used additive. This suggests that these specific carbodiimides are effective enough to drive the reaction to completion without needing additional activation, potentially simplifying the process and reducing costs. []
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